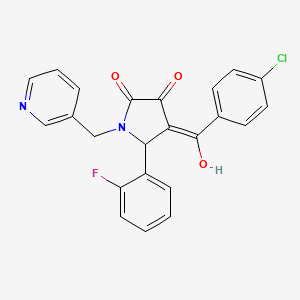![molecular formula C17H12N2O6 B5366569 2-{5-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]-2-furyl}benzoic acid](/img/structure/B5366569.png)
2-{5-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]-2-furyl}benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{5-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]-2-furyl}benzoic acid is a synthetic compound that has gained significant attention in scientific research. It is a member of the family of chalcone derivatives, which are known for their wide range of biological activities.
Wirkmechanismus
The mechanism of action of 2-{5-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]-2-furyl}benzoic acid is not fully understood. However, it is believed to act through the modulation of various signaling pathways involved in inflammation, oxidative stress, and cancer. It has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the production of inflammatory mediators. It also scavenges free radicals and protects cells from oxidative damage.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) in vitro and in vivo. It also inhibits the proliferation and migration of cancer cells and induces apoptosis. Moreover, it has been shown to improve glucose tolerance and insulin sensitivity in diabetic animals.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 2-{5-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]-2-furyl}benzoic acid is its broad spectrum of biological activities, which makes it a promising candidate for drug development. It is also relatively easy to synthesize and purify. However, its low solubility in water and poor bioavailability are major limitations for its use in vivo. Moreover, its cytotoxicity at high concentrations may limit its therapeutic potential.
Zukünftige Richtungen
There are several future directions for the research on 2-{5-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]-2-furyl}benzoic acid. One direction is to optimize its pharmacokinetic properties to improve its bioavailability and reduce its toxicity. Another direction is to investigate its potential use in combination with other drugs to enhance its therapeutic efficacy. Moreover, its mechanism of action needs to be further elucidated to identify its molecular targets and signaling pathways. Finally, its efficacy and safety need to be evaluated in clinical trials to determine its potential as a therapeutic agent.
Synthesemethoden
The synthesis of 2-{5-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]-2-furyl}benzoic acid involves the condensation of 2-furylaldehyde and 3-methyl-4-nitroisoxazole in the presence of a base, followed by the addition of benzoic acid. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is obtained as a yellow solid and can be purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
2-{5-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]-2-furyl}benzoic acid has been extensively studied for its biological activities. It has been reported to exhibit anti-inflammatory, antioxidant, and anticancer properties. It has also been shown to have antimicrobial activity against various bacteria and fungi. Moreover, it has been investigated for its potential use in the treatment of diabetes, Alzheimer's disease, and cardiovascular diseases.
Eigenschaften
IUPAC Name |
2-[5-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]furan-2-yl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O6/c1-10-16(19(22)23)15(25-18-10)9-7-11-6-8-14(24-11)12-4-2-3-5-13(12)17(20)21/h2-9H,1H3,(H,20,21)/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSCIWJQAQNZUJU-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1[N+](=O)[O-])C=CC2=CC=C(O2)C3=CC=CC=C3C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC(=C1[N+](=O)[O-])/C=C/C2=CC=C(O2)C3=CC=CC=C3C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 5-{5-[2-(5-amino-4-cyano-1H-pyrazol-3-yl)-2-cyanovinyl]-2-furyl}-2-chlorobenzoate](/img/structure/B5366498.png)

![3-{2-[(1H-imidazol-2-ylmethyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5366506.png)
![(3R*,3aR*,7aR*)-3-(2,3-difluorophenyl)-N,N-diethylhexahydro-4,7-ethanopyrrolo[3,2-b]pyridine-1(2H)-carboxamide](/img/structure/B5366513.png)
![3-allyl-5-{3-[(4-bromobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5366519.png)
![2-{3-[4-(4-fluorophenyl)-1-piperazinyl]-1-piperidinyl}-2-oxo-N-propylacetamide](/img/structure/B5366527.png)
![2-[(5-isobutyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylacetamide](/img/structure/B5366535.png)
![3-(1H-pyrazol-5-yl)-1-{[3-(pyrrolidin-1-ylsulfonyl)-2-thienyl]carbonyl}piperidine](/img/structure/B5366543.png)
![methyl 2-[3-benzoyl-4-hydroxy-2-(4-methylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5366551.png)
![1'-(cyclopropylcarbonyl)-N-[(1-ethyl-1H-imidazol-2-yl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5366554.png)

![2-cyclohexyl-5-{[4-(2-methylbenzyl)-1-piperazinyl]methyl}pyrimidine](/img/structure/B5366570.png)
![2,3,5,6-tetramethyl-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B5366573.png)
![4-(4-morpholinyl)-N-[3-(trifluoromethyl)benzyl]benzamide](/img/structure/B5366591.png)